molecular formula C12H19NO B13079451 [4-(4-Methoxyphenyl)butan-2-yl](methyl)amine

[4-(4-Methoxyphenyl)butan-2-yl](methyl)amine

Cat. No.: B13079451
M. Wt: 193.28 g/mol
InChI Key: DZWSRSUTTSTGNU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butan-2-ylamine is a secondary amine featuring a butan-2-yl backbone substituted with a methyl group and a 4-methoxyphenyl ring. Its molecular formula is C₁₂H₁₉NO, with a molar mass of 193.29 g/mol. The methoxy group at the para position of the phenyl ring confers electron-donating properties, influencing its electronic and steric profiles. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive amines, such as β-adrenergic agonists and enzyme inhibitors .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-methylbutan-2-amine

InChI

InChI=1S/C12H19NO/c1-10(13-2)4-5-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3

InChI Key

DZWSRSUTTSTGNU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)butan-2-ylamine can be achieved through several methods. One common approach involves the reduction of nitriles or amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methoxyphenyl)butan-2-ylamine may involve large-scale reduction processes using similar reducing agents. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)butan-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4 and NaBH4. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

4-(4-Methoxyphenyl)butan-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)butan-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents: The 4-methoxyphenyl group is common in all compounds except (4-Fluorophenyl)(phenyl)methylamine, which features fluorophenyl and phenyl groups. Fluorine's electronegativity enhances binding affinity in some drug-receptor interactions . The nitro group in 2-(4-(nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Amine Configuration :

  • Secondary amines dominate in this group, but (4-Fluorophenyl)(phenyl)methylamine is a tertiary amine, which may reduce solubility but increase lipophilicity .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (calculated via fragment-based methods), lower than (4-Fluorophenyl)(phenyl)methylamine (logP ~3.7) due to fewer aromatic rings .
  • Solubility : The methoxy group enhances water solubility compared to nitro- or fluorine-substituted analogues.

Biological Activity

The compound 4-(4-Methoxyphenyl)butan-2-ylamine, a derivative of butan-2-amine with a methoxyphenyl substituent, has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from various studies to present a comprehensive overview.

Synthesis and Characterization

The synthesis of 4-(4-Methoxyphenyl)butan-2-ylamine typically involves the reaction of 4-(4-methoxyphenyl)butan-2-one with amines under specific conditions. The resulting compound can be purified through recrystallization techniques, yielding a product with a high degree of purity. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and composition.

1. Anti-inflammatory Effects

Recent studies have indicated that compounds similar to 4-(4-Methoxyphenyl)butan-2-ylamine exhibit significant anti-inflammatory properties. For instance, derivatives containing the butanamide moiety have shown potent inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. These compounds were tested in LPS-induced inflammation models, where they effectively reduced mRNA expression levels of inflammatory markers without causing hepatotoxicity .

CompoundCytokine InhibitionHepatotoxicity
5fIL-1β, IL-6Low
4dIL-1β, IL-6Low

The biological activity of 4-(4-Methoxyphenyl)butan-2-ylamine is thought to involve modulation of specific signaling pathways. Research suggests that it may inhibit the activation of NF-kB and STAT3 pathways, which are crucial in mediating inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies

Case Study 1: In Vivo Evaluation

In vivo experiments conducted on animal models demonstrated that administration of 4-(4-Methoxyphenyl)butan-2-ylamine resulted in significant reductions in liver enzyme levels (ALT and AST), indicating its protective effects against liver inflammation caused by LPS exposure. The study highlighted that treatment with this compound led to a marked decrease in inflammatory cytokines in liver tissues .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that the compound is well absorbed and distributed within biological systems. Its interaction with various receptors suggests potential applications in treating inflammatory diseases or conditions associated with excessive cytokine production.

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